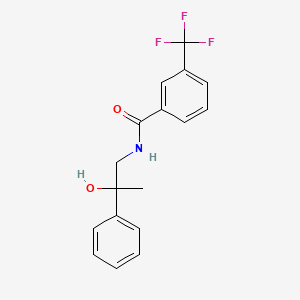

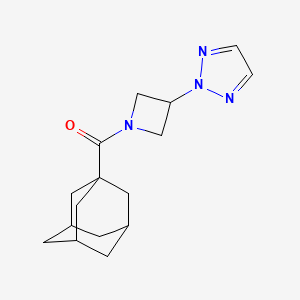

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a small molecule that can be synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.

科学的研究の応用

Tetranuclear Single Molecule Magnets

Research demonstrates the synthesis and magnetic studies of tetranuclear [Cu-Ln]2 single molecule magnets, showcasing the assembly of dinuclear Cu-Ln complexes into tetranuclear species. This study highlights the potential of using specific ligand frameworks for the development of single molecule magnets, which are of interest for applications in quantum computing and data storage (Costes, Shova, & Wernsdorfer, 2008).

Intramolecular Oxidative Coupling

The intramolecular oxidative C–O coupling of specific benzamides under metal-free conditions, using phenyliodine bis(trifluoroacetate) as oxidant, demonstrates an efficient pathway to synthesize benzoxazole products. This reaction highlights the compound's utility in facilitating complex organic synthesis processes, particularly for creating heterocyclic structures of interest in pharmaceutical research (Yu, Ma, & Yu, 2012).

One-Pot Synthesis of Arylbenzoxazole Derivatives

A study showcases the one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular and intramolecular couplings. This research emphasizes the compound's role in facilitating streamlined synthetic routes for complex molecules, which could have implications in drug design and material science (Miao et al., 2015).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides showcases the compound's potential in selective synthetic chemistry applications. Such chemoselectivity is crucial for the synthesis of biologically active compounds and could lead to advancements in pharmaceutical research (Singh, Lakhan, & Singh, 2017).

Polymer Functionalization

The anionic synthesis of aromatic amide and carboxyl-functionalized polymers illustrates the utility of N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide analogs in material science. Functionalized polymers have applications ranging from drug delivery systems to novel materials with specific chemical and physical properties (Summers & Quirk, 1998).

特性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-16(23,13-7-3-2-4-8-13)11-21-15(22)12-6-5-9-14(10-12)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMKYUTMFJTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B2566245.png)

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2566249.png)

![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2566254.png)

![tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2566263.png)

![N-(2,4-difluorophenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2566264.png)